molecular formula C15H16F3NO3S B2612160 Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034355-74-1

Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2612160
CAS No.: 2034355-74-1
M. Wt: 347.35
InChI Key: IUEPOQNAJZKZBG-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H16F3NO3S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Triazolopyridine and Pyridotriazine Derivatives

    A series of novel pyridine and fused pyridine derivatives were prepared, exhibiting antimicrobial and antioxidant activity. These compounds were synthesized starting from specific pyridine derivatives, showcasing the versatility of pyridine-based compounds in creating biologically active molecules (E. M. Flefel et al., 2018).

  • Antibacterial and Antimycobacterial Activity

    A versatile, facile approach led to highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, showing significant antibacterial and antimycobacterial activities. The synthesis involved reactions with benzoylisothiocyanate and alpha-bromo ketones (Samet Belveren et al., 2017).

Material Science and Polymer Chemistry

  • Polymerization Processes: In the field of polymer science, 1-Methyl-2-pyrrolidinone was utilized as an efficient electron-pair donor in solution for isobutylene polymerization, highlighting the compound's utility in the synthesis of specialized polymers (G. Pratap et al., 1992).

Chemical Synthesis Techniques

  • Thiourea-Catalyzed Asymmetric Michael Addition

    Activated methylene compounds were added to α,β-unsaturated imides derived from 2-pyrrolidinone, showcasing a method for achieving high enantioselectivity in chemical synthesis. This process is valuable for creating compounds with specific chirality (T. Inokuma et al., 2006).

  • Synthesis of Functionalized Thiazoles

    The efficient synthesis protocol for creating highly substituted functionalized thiazoles demonstrates the chemical versatility of pyrrolidine derivatives. These compounds have shown a broad range of biological activities, indicating their potential in drug development (Samet Belveren et al., 2017).

  • Carbocationic Polymerization

    The use of specific pyrrolidine derivatives in carbocationic polymerization processes points to the importance of these compounds in creating linear, living polymers with potential applications in various industries (G. Pratap et al., 1992).

Properties

IUPAC Name

methyl 2-[1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c1-22-13(20)9-23-12-6-7-19(8-12)14(21)10-2-4-11(5-3-10)15(16,17)18/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEPOQNAJZKZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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